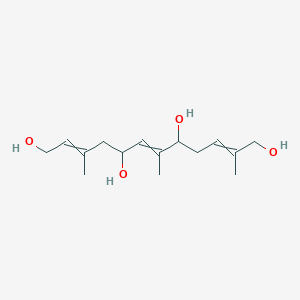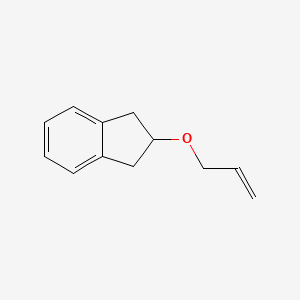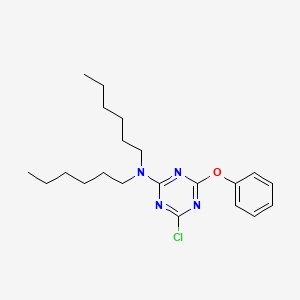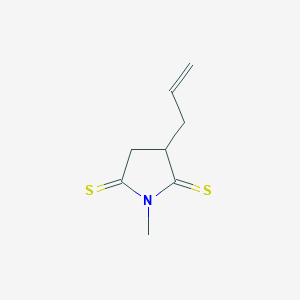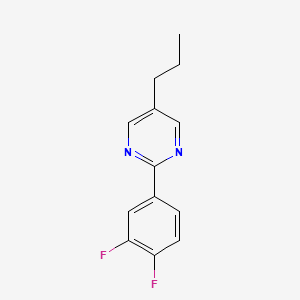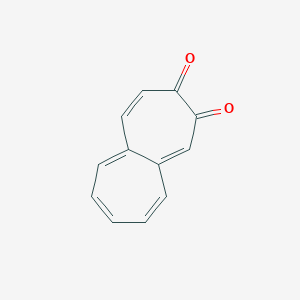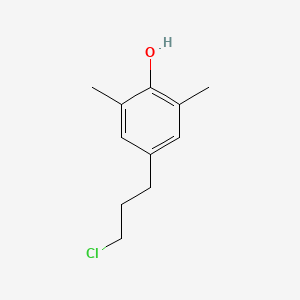![molecular formula C24H27N B14320017 2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine CAS No. 106793-28-6](/img/structure/B14320017.png)
2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with an ethyl group at the 4’ position and a pentyl-substituted pyridine ring at the 5 position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is valuable for forming carbon-carbon bonds and involves the reaction of an alkyl halide with magnesium metal in anhydrous ether to form the Grignard reagent. This reagent can then be reacted with a suitable electrophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions that are optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core.
Wissenschaftliche Forschungsanwendungen
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethylbiphenyl: A simpler biphenyl derivative with an ethyl group at the 4 position.
4-Amino-4’-ethylbiphenyl: A biphenyl derivative with an amino group at the 4 position.
Uniqueness
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine is unique due to the presence of both the ethyl-substituted biphenyl core and the pentyl-substituted pyridine ring. This combination of structural features imparts distinct chemical and biological properties that are not found in simpler biphenyl derivatives.
Eigenschaften
CAS-Nummer |
106793-28-6 |
|---|---|
Molekularformel |
C24H27N |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
2-[4-(4-ethylphenyl)phenyl]-5-pentylpyridine |
InChI |
InChI=1S/C24H27N/c1-3-5-6-7-20-10-17-24(25-18-20)23-15-13-22(14-16-23)21-11-8-19(4-2)9-12-21/h8-18H,3-7H2,1-2H3 |
InChI-Schlüssel |
VNBUJAVNYGRPRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
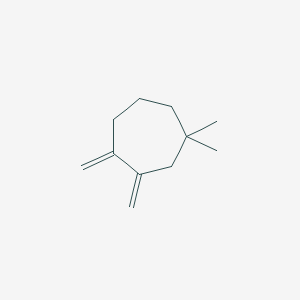
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)

